

Introduction: Unlocking the Potential of a Versatile Building Block

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Compound of Interest

Compound Name: **3-Bromo-5-isopropylphenol**

Cat. No.: **B2646731**

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In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic selection of molecular scaffolds is paramount. **3-Bromo-5-isopropylphenol** is a key intermediate whose structural features—a nucleophilic hydroxyl group, a versatile bromine handle, and a tunable aromatic core—offer a powerful platform for molecular design. This guide provides an in-depth, experience-driven exploration of this compound, moving beyond simple data recitation to deliver actionable insights into its synthesis, reactivity, and application. The protocols and principles detailed herein are designed to empower researchers to not only employ this reagent with confidence but also to innovate upon its vast synthetic potential.

PART 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. **3-Bromo-5-isopropylphenol** is a solid at standard conditions, with properties dictated by its unique meta-substitution pattern.

Table 1: Physicochemical Properties of **3-Bromo-5-isopropylphenol**

Property	Value	Source(s)
IUPAC Name	3-bromo-5-propan-2-ylphenol	[1] [2]
CAS Number	1243475-87-7	[2] [3]
Molecular Formula	C ₉ H ₁₁ BrO	[1]
Molecular Weight	215.09 g/mol	[1]
Appearance	White to off-white solid	N/A
Purity	Typically ≥95%	

Spectroscopic analysis provides the definitive fingerprint for structural confirmation. The following data are representative of what a researcher should expect when analyzing a pure sample.

Table 2: Key Spectroscopic Signatures for **3-Bromo-5-isopropylphenol**

Technique	Expected Observations	Rationale
¹ H NMR	Aromatic protons (multiple singlets/doublets), a septet for the isopropyl CH, a doublet for the isopropyl CH ₃ groups, and a broad singlet for the phenolic OH.	The distinct electronic environments of the aromatic protons and the characteristic splitting of the isopropyl group confirm the substitution pattern.
¹³ C NMR	Signals for aromatic carbons (including C-Br and C-OH), and two signals for the isopropyl group (methine and methyl carbons).	Provides a carbon count and confirms the presence of the key functional groups.
IR Spectroscopy	Broad O-H stretch (~3300-3600 cm ⁻¹), C-H stretches (aromatic & aliphatic, ~2800-3100 cm ⁻¹), aromatic C=C stretches (~1500-1600 cm ⁻¹).	The broad hydroxyl peak is characteristic of phenols and confirms the presence of this critical functional group. ^[4]
Mass Spectrometry	A molecular ion peak (M ⁺) and an M+2 peak of nearly equal intensity.	This isotopic pattern is the definitive signature of a monobrominated compound. ^[5]

PART 2: Synthesis and Purification: A Self-Validating Protocol

The reliable synthesis of **3-Bromo-5-isopropylphenol** is most effectively achieved via the electrophilic aromatic substitution of its precursor, 3-isopropylphenol. The following protocol is optimized for regioselectivity and yield, incorporating field-proven insights.

Expertise & Experience: The Rationale Behind the Method

The choice of N-Bromosuccinimide (NBS) as the brominating agent over elemental bromine is a critical decision rooted in safety and selectivity. NBS is a solid, making it easier and safer to

handle than highly corrosive and volatile liquid bromine. Furthermore, in non-polar solvents, NBS provides a slow, controlled release of the electrophilic bromine species, which is crucial for preventing over-bromination and favoring the desired mono-substituted product.^[6] The reaction is initiated at 0°C to temper the initial exothermic reaction and then allowed to proceed to completion at room temperature, ensuring a high conversion rate without sacrificing control.

Mandatory Visualization: Synthesis and Purification Workflow



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Caption: Step-by-step workflow for the synthesis and purification of **3-Bromo-5-isopropylphenol**.

Trustworthiness: A Self-Validating Experimental Protocol

- Reaction Setup: Dissolve 1.0 equivalent of 3-isopropylphenol in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath under an inert atmosphere.
- Bromination: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes, ensuring the temperature remains below 5°C.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
- Monitoring (Self-Validation Step 1): Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower R_f product spot indicates completion.

- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
- Final Confirmation (Self-Validation Step 2): Combine the pure fractions (as determined by TLC) and concentrate to yield the final product. Confirm its identity and purity using ^1H NMR, Mass Spectrometry, and IR spectroscopy, comparing the results to the expected data in Table 2.

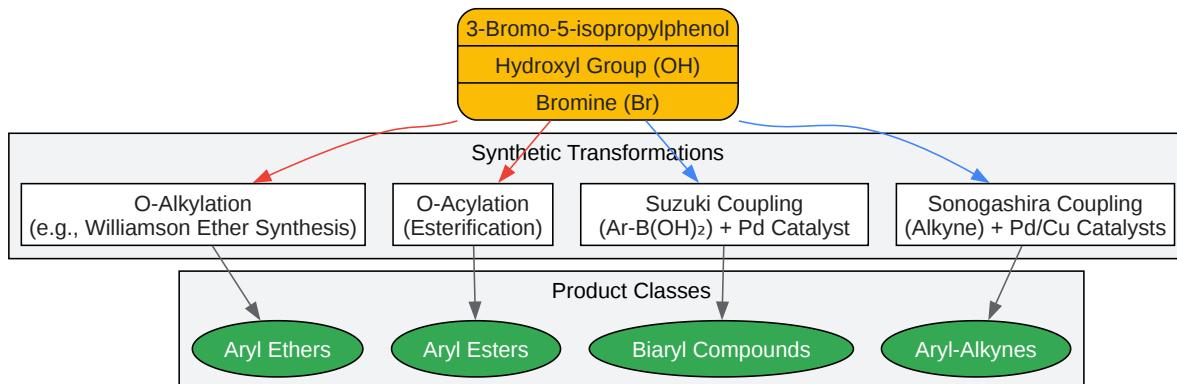
PART 3: Reactivity and Applications in Drug Development

The synthetic utility of **3-Bromo-5-isopropylphenol** stems from its trifunctional nature, making it an ideal scaffold for building molecular complexity.

Authoritative Grounding: A Hub for Synthetic Diversification

The bromine atom serves as a cornerstone for modern carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions.^{[7][8]} These methods are fundamental in pharmaceutical synthesis for assembling biaryl structures, connecting alkyl chains, and introducing alkynyl groups, which are prevalent motifs in active pharmaceutical ingredients (APIs).^[9] Concurrently, the phenolic hydroxyl group can be readily alkylated (e.g., Williamson ether synthesis) or acylated to produce diverse libraries of ethers and esters, further expanding the accessible chemical space.^[10]

Mandatory Visualization: Key Reaction Pathways



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